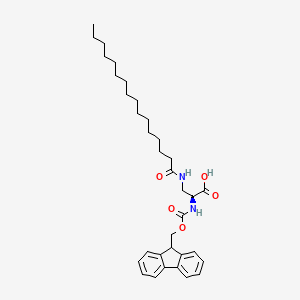

Fmoc-l-dap(palm)-oh

Description

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGQVCOHKYKWAW-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations Involving Fmoc L Dap Palm Oh

Strategies for the Integration of Fmoc-L-Dap(Palm)-OH into Complex Molecular Architectures

The dual-functional nature of this compound, featuring a protected alpha-amino group and a lipidated side chain, allows for its seamless integration into diverse molecular frameworks through both solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing this compound

Solid-phase peptide synthesis (SPPS) stands as the cornerstone for the assembly of peptide chains, and the incorporation of this compound follows well-established Fmoc/tBu protocols. nih.gov The Fmoc group on the alpha-amine provides temporary protection and is readily cleaved using a piperidine (B6355638) solution in a suitable solvent like dimethylformamide (DMF) to allow for subsequent amino acid coupling. uci.edu

The general SPPS cycle for incorporating this compound involves:

Resin Swelling: The solid support, typically a resin like 2-chlorotrityl or Rink amide, is swelled in a solvent such as DMF. uci.edu

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed with a solution of 20% piperidine in DMF. uci.edu

Washing: The resin is thoroughly washed to remove excess piperidine and byproducts. uci.edu

Amino Acid Coupling: this compound is activated using a coupling reagent like TBTU/HOBt in the presence of a base such as DIPEA and then added to the resin. chempep.comuni-regensburg.de The coupling reaction is monitored for completion.

Washing: The resin is washed again to remove unreacted reagents.

This cycle is repeated to elongate the peptide chain. The palmitoyl (B13399708) group on the side chain of the diaminopropionic acid residue is stable to the conditions of Fmoc-based SPPS. chemimpex.com This stability is crucial for maintaining the integrity of the lipidation throughout the synthesis.

Solution-Phase Synthetic Approaches for this compound Conjugates

While SPPS is dominant for peptide synthesis, solution-phase synthesis offers advantages for the preparation of specific conjugates and larger-scale production. google.com In this approach, the coupling of this compound with other molecules, such as fluorescent labels or drug moieties, is carried out in a suitable solvent system. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification of the final product is typically achieved through column chromatography or recrystallization. researchgate.net This method provides flexibility in the choice of reactants and reaction conditions, allowing for the synthesis of a wide array of lipophilic conjugates.

Orthogonal Protecting Group Chemistry in the Context of Fmoc-L-Dap Derivatives

The presence of two amino groups in diaminopropionic acid necessitates a careful selection of protecting groups to achieve site-specific modifications. Orthogonal protecting groups, which can be removed under distinct chemical conditions, are indispensable in this regard. nih.gov

Rational Design and Utilization of Palmitoyl (Palm) as a Side-Chain Protecting Group

The palmitoyl group in this compound serves a dual purpose. Primarily, it acts as a permanent lipidation, enhancing the hydrophobicity and membrane interaction of the final peptide. chemimpex.com Secondly, it can be considered a stable protecting group for the beta-amino group during the synthesis, as it is resistant to the cleavage conditions of the Fmoc group (piperidine) and acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) which are typically removed with trifluoroacetic acid (TFA). chempep.comresearchgate.net This stability ensures that the lipidation remains intact until the final deprotection step.

Comparative Analysis of Diverse Orthogonal Protecting Groups for Diaminopropionic Acid Residues

To achieve selective functionalization of the two amino groups of diaminopropionic acid, a variety of orthogonal protecting groups are employed. The choice of protecting group depends on the desired synthetic strategy. The following table provides a comparative analysis of commonly used protecting groups for the side-chain amino group of diaminopropionic acid in Fmoc-based synthesis.

| Protecting Group | Chemical Name | Cleavage Conditions | Orthogonal to Fmoc | Key Features & Applications |

| Boc | tert-Butoxycarbonyl | Mild acid (e.g., TFA) sci-hub.st | Yes | Commonly used for acid-labile deprotection, allowing for selective unmasking of the side chain. sci-hub.stpeptide.com |

| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Yes | Enables selective deprotection under mild, basic conditions, ideal for on-resin cyclization or branching. issuu.com |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) nih.gov | Yes | Offers deprotection under neutral conditions, useful for sensitive substrates. nih.govmedchemexpress.com |

| Mtt | 4-Methyltrityl | 1% TFA in DCM nih.gov | Yes | Highly acid-labile, allowing for very mild deprotection conditions compared to Boc. nih.gov |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Piperidine uci.edu | No | Not orthogonal to the Nα-Fmoc group in standard SPPS. Used in specific strategies where simultaneous deprotection is desired. peptide.com |

This orthogonality allows for the synthesis of complex peptide architectures, such as branched or cyclic peptides, where the side chain of the diaminopropionic acid residue can be selectively modified.

Site-Specific Derivatization and Further Functionalization Strategies

The strategic use of orthogonal protecting groups opens up avenues for the site-specific derivatization of the beta-amino group of diaminopropionic acid. For instance, a diaminopropionic acid residue protected with a Dde or Mtt group can be selectively deprotected on the solid support, and the newly freed amino group can be acylated with a variety of molecules, including fluorescent dyes, chelating agents for metal ions, or other bioactive moieties. nih.govbeilstein-journals.org

For example, a peptide containing a Dap(Dde) residue can be synthesized, and after the completion of the peptide chain, the Dde group can be selectively removed with hydrazine. The exposed side-chain amine can then be reacted with a molecule of interest. This approach has been utilized to create fluorescently labeled peptides for studying protein-protein interactions and for the development of targeted therapeutic agents. nih.govbeilstein-journals.org

Methods for Attaching Fluorescent Probes and Bioconjugation Tags

The synthesis of fluorescently labeled lipopeptides is a critical area of research for studying biological processes such as membrane interactions and cellular uptake. While this compound provides the lipid anchor essential for membrane insertion, the fluorescent reporter is typically incorporated into the peptide sequence through a separate, specifically functionalized amino acid. This modular approach, facilitated by solid-phase peptide synthesis (SPPS), allows for precise control over the final structure and function of the lipopeptide.

Several strategies exist for the creation of these fluorescent lipopeptides. One common method involves the incorporation of environmentally sensitive fluorescent amino acids, such as those bearing a 7-dialkylaminocoumarin fluorophore, into the peptide chain alongside the palmitoylated residue. uwaterloo.canih.gov These amino acids are designed to be compatible with standard Fmoc-SPPS protocols. uwaterloo.ca Another approach is the use of tryptophan-based fluorogenic amino acids, like Fmoc-Trp(C2-BODIPY)-OH, which contains a BODIPY fluorophore. nih.gov This allows the labeled amino acid to mimic the natural interactions of tryptophan while providing a fluorescent signal that is sensitive to the lipophilicity of its environment. nih.gov

Furthermore, specialized Fmoc-L-Dap derivatives that are intrinsically fluorescent have been developed. These include benzodiazole amino acids like Fmoc-L-Dap(NBSD)-OH and Fmoc-L-Dap(NBTD)-OH, which serve as building blocks for constructing peptide probes with low background fluorescence, ideal for imaging applications. medchemexpress.comiris-biotech.de In a typical synthesis, after the sequential coupling of the desired amino acids, including the palmitoylated and fluorescent residues, a final fluorescent tag can be attached. For instance, a fluorescent dye like 5(6)-carboxyfluorescein (B613776) can be coupled to the side chain of a lysine (B10760008) residue or the N-terminus of the peptide. nih.gov

The following table summarizes various fluorescent probes and their corresponding Fmoc-amino acid building blocks used in the synthesis of fluorescent peptides.

| Fluorescent Probe/Tag | Corresponding Fmoc-Amino Acid Building Block | Key Features |

| 7-dialkylaminocoumarin | Environmentally sensitive fluorescent amino acids | Fluorescence increases in less polar environments. nih.gov |

| BODIPY | Fmoc-Trp(C2-BODIPY)-OH | Environmentally sensitive fluorophore, mimics tryptophan. nih.gov |

| Nitrobenzoselenadiazole (NBSD) | Fmoc-L-Dap(NBSD)-OH | Building block for background-free peptide probes. medchemexpress.com |

| Nitrobenzothiadiazole (NBTD) | Fmoc-L-Dap(NBTD)-OH | Suitable for SPPS of fluorescent probes. iris-biotech.de |

| 5(6)-carboxyfluorescein | N/A (coupled post-synthesis) | Can be attached to lysine side chains or N-terminus. nih.gov |

Incorporation into Click Chemistry Systems and Bioorthogonal Reactions

Bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Staudinger ligation, provides powerful tools for the specific and efficient modification of biomolecules in complex biological environments. nih.gov The incorporation of a palmitoyl group via this compound can be combined with bioorthogonal handles to create lipopeptides capable of targeted chemical ligation.

A key strategy involves the use of Fmoc-L-Dap derivatives that contain a reactive group suitable for click chemistry. For example, Fmoc-L-Dap(Poc)-OH is a commercially available building block that contains an azide (B81097) group. medchemexpress.com This allows for its incorporation into a peptide sequence, which can then be "clicked" with an alkyne-functionalized molecule, such as a reporter tag or another biomolecule. This approach enables the site-specific labeling of lipopeptides.

The synergy between lipidation and bioorthogonal reactions is further highlighted by metabolic labeling studies. In this technique, cells are incubated with fatty acid analogues containing a bioorthogonal handle, such as an azido-palmitate. nih.gov These analogues are incorporated into proteins through post-translational modification. The azido-modified proteins can then be detected by ligation with a phosphine-based probe (Staudinger ligation) or an alkyne-containing tag via click chemistry. nih.govnih.gov This methodology allows for the identification and characterization of palmitoylated proteins. nih.gov

In the context of synthetic lipopeptides, a similar principle applies. A peptide can be synthesized containing both a palmitoylated residue, introduced using this compound, and an amino acid bearing a bioorthogonal handle, such as an azide or an alkyne. This creates a multifunctional lipopeptide that can anchor to membranes and be selectively modified through click chemistry. The use of orthogonal protecting groups, such as Alloc (allyloxycarbonyl), which is compatible with Fmoc/tBu strategies, allows for the selective deprotection and modification of specific sites within the peptide chain during synthesis. iris-biotech.de

The table below details some of the building blocks and reactions used in bioorthogonal systems involving peptide synthesis.

| Building Block / Reaction | Functional Group | Application |

| Fmoc-L-Dap(Poc)-OH | Azide | Side chain click conjugation. medchemexpress.com |

| Azido-palmitate | Azide | Metabolic labeling of palmitoylated proteins. nih.gov |

| Staudinger Ligation | Azide, Triarylphosphine | Chemoselective ligation for protein derivatization. nih.govnih.gov |

| CuAAC (Click Chemistry) | Azide, Alkyne | Covalent modification of biomolecules. nih.gov |

| Fmoc-L-Dap(Alloc)-OH | Alloc (protecting group) | Orthogonal protection strategy in peptide synthesis. iris-biotech.de |

Iii. Applications in Supramolecular Chemistry and Self Assembled Systems

Investigation of Fmoc-L-Dap(Palm)-OH in Directed Peptide Self-Assembly

The self-assembly of this compound is a complex process governed by a delicate interplay of non-covalent interactions. Understanding the mechanisms behind this molecular aggregation is crucial for controlling the final architecture and properties of the resulting materials.

Mechanistic Studies of Molecular Aggregation and Ordered Network Formation.

The self-assembly of Fmoc-protected amino acids and peptides is primarily driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. manchester.ac.uk The aggregation process often begins with the formation of initial small assemblies that then grow into larger, more ordered structures like nanofibers and ribbons. nih.gov These individual nanostructures can further entangle to form a three-dimensional network, leading to the formation of gels. manchester.ac.ukresearchgate.net

Influence of the Palmitoyl (B13399708) Side Chain on Self-Assembly Kinetics and Morphology.

| Feature | Influence of Palmitoyl Chain |

| Driving Force | Enhances hydrophobic interactions, a key driver for self-assembly in aqueous media. |

| Kinetics | Can accelerate the rate of aggregation due to strong hydrophobic effects. |

| Morphology | Promotes the formation of ordered structures like nanofibers and ribbons. |

| Stability | Increases the stability of the self-assembled structures through van der Waals forces. |

Formation and Characterization of Peptide-Based Hydrogels and Organogels

One of the most significant applications of this compound is its ability to act as a low molecular weight gelator, forming both hydrogels (in water) and organogels (in organic solvents). These gels are held together by the self-assembled network of nanofibers.

Assessment of Gelation Efficiency and Rheological Properties of Gelled Systems.

The efficiency of gelation is often quantified by the minimum gelation concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel. For related Fmoc-peptide systems, MGC values can be quite low, indicating efficient self-assembly and network formation. researchgate.net The rheological properties, or the flow and deformation characteristics, of these gels are critical for their potential applications. Techniques like oscillatory rheology are used to measure the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the material, respectively. A higher G' value indicates a more rigid, solid-like gel. nih.gov

The mechanical properties of these gels can be tuned by altering factors such as the concentration of the gelator, the pH of the solution, and the solvent composition. researchgate.netnih.gov For this compound, the entanglement of the long palmitoyl chains within the fibrous network is expected to contribute significantly to the mechanical strength and stability of the resulting gels.

Advanced Structural Characterization of Self-Assembled Nanostructures (e.g., β-sheet formation).

The nanostructures within the gels are often characterized using a variety of advanced techniques. Transmission electron microscopy (TEM) and atomic force microscopy (AFM) provide direct visualization of the fibrillar networks. nih.gov Spectroscopic methods are employed to understand the molecular arrangement within these fibers.

Fourier-transform infrared (FTIR) spectroscopy is particularly useful for identifying the secondary structure of the peptide backbone. The presence of β-sheets, a common motif in self-assembling peptides, is indicated by characteristic peaks in the amide I region of the FTIR spectrum, typically around 1630-1640 cm⁻¹. researchgate.net Circular dichroism (CD) spectroscopy can also provide information about the peptide conformation, with β-sheets showing a characteristic signal. rsc.org X-ray diffraction (XRD) can reveal the periodic spacing between the self-assembled molecules, confirming the ordered arrangement of both the peptide backbones and the lipid chains. nih.govrsc.org

| Technique | Information Obtained |

| Transmission Electron Microscopy (TEM) | Visualization of nanofiber morphology and network structure. |

| Atomic Force Microscopy (AFM) | High-resolution imaging of the surface topography of self-assembled structures. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of secondary structures, such as β-sheets, through vibrational modes. |

| Circular Dichroism (CD) Spectroscopy | Determination of the overall secondary structure content (e.g., β-sheet, α-helix) in solution. |

| X-ray Diffraction (XRD) | Measurement of intermolecular spacing and confirmation of ordered packing. |

Engineering of Biologically Inspired Supramolecular Structures

The self-assembling properties of molecules like this compound are of great interest for creating materials that mimic biological structures and functions. rsc.org The resulting nanofibers can resemble the fibrous proteins found in the extracellular matrix (ECM), making them promising candidates for applications in tissue engineering and regenerative medicine. researchgate.net

By controlling the self-assembly process, it is possible to create supramolecular architectures with specific functionalities. For example, the surface of the nanofibers can be decorated with bioactive molecules to promote cell adhesion or other biological responses. The ability of this compound to form gels also makes it a potential vehicle for the controlled delivery of therapeutic agents. ucl.ac.ukresearchgate.net The design of these bio-inspired materials often involves a multi-component approach, where different self-assembling molecules are combined to create more complex and functional systems. mdpi.com

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-palmitoyl-L-2,3-diaminopropionic acid |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Dap | 2,3-Diaminopropionic acid |

| Palm | Palmitoyl |

| Fmoc-FF | Fmoc-diphenylalanine |

| TEM | Transmission Electron Microscopy |

| AFM | Atomic Force Microscopy |

| FTIR | Fourier-Transform Infrared |

| CD | Circular Dichroism |

| XRD | X-ray Diffraction |

| MGC | Minimum Gelation Concentration |

| G' | Storage Modulus |

| G'' | Loss Modulus |

| ECM | Extracellular Matrix |

Design Principles for Lipidated Peptides in the Construction of Nanomaterials

The design of nanomaterials using lipidated peptides like those derived from this compound is governed by the principle of molecular self-assembly, where non-covalent interactions drive the spontaneous organization of molecules into ordered structures. The primary driving forces for the self-assembly of such lipidated peptides are a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding.

The long C16 palmitoyl chain provides a strong hydrophobic driving force, leading to the sequestration of these lipid tails away from the aqueous environment to form the core of nanostructures. nih.gov Concurrently, the aromatic Fmoc groups engage in π-π stacking interactions, which lend rigidity and order to the assembled architecture. rsc.org The peptide backbone, in this case provided by the diaminopropionic acid residue, can participate in hydrogen bonding, further stabilizing the resulting nanomaterials. rsc.org

A key design principle involves tuning the hydrophilic-lipophilic balance (HLB) of the peptide amphiphile. techconnect.org By strategically combining the highly hydrophobic palmitoyl group with a more polar peptide or amino acid sequence, researchers can control the morphology of the resulting nanostructures, such as micelles, nanofibers, vesicles, or nanotubes. nih.gov For instance, the attachment of a palmitoyl group to a peptide can induce the formation of high-axial-ratio nanostructures in aqueous environments. ucl.ac.uk

Furthermore, the incorporation of specific peptide sequences can impart biofunctionality to the nanomaterials. For example, peptides can be designed to target specific cell surface receptors or to facilitate endosomal escape of therapeutic or imaging agents. In one such design, a palmitoylated peptide containing a diaminopropionic acid (Dap) residue was shown to promote the escape of nanoparticles from endosomes, a critical step for cytosolic drug delivery. google.comnih.gov The palmitoyl group, anchored via the Dap residue, is crucial for this membrane-disrupting activity. nih.gov

The following table summarizes key design considerations and their effects on the properties of nanomaterials derived from lipidated peptides.

| Design Principle | Component of this compound | Driving Interaction | Effect on Nanomaterial |

| Hydrophobicity | Palmitoyl chain | Van der Waals forces | Core formation, stability |

| Aromatic Stacking | Fmoc group | π-π stacking | Structural rigidity, order |

| Hydrogen Bonding | Dap backbone | Hydrogen bonds | Stabilization of assembly |

| Biofunctionality | Peptide sequence (if extended) | Specific binding | Cell targeting, endosomal escape |

Development of Stimuli-Responsive Supramolecular Systems (e.g., pH-responsive)

The strategic incorporation of ionizable groups within a self-assembling peptide system allows for the creation of "smart" materials that can respond to external stimuli, such as changes in pH. rsc.org This is particularly relevant for biomedical applications, as pH gradients exist between healthy tissues (pH ~7.4) and pathological environments like tumors or sites of inflammation (acidic pH). frontiersin.org

Fmoc-amino acid derivatives are widely used to create pH-responsive hydrogels. rsc.orgrsc.org The self-assembly process is often triggered by a change in pH that alters the ionization state of carboxylic acid or amine groups, thereby modulating the electrostatic repulsion between the molecules and influencing their ability to form fibrous networks. rsc.org For peptides containing acidic residues like aspartic or glutamic acid, a decrease in pH leads to the protonation of the carboxylate groups, reducing electrostatic repulsion and promoting hydrogelation. rsc.orgrsc.org Conversely, for peptides with basic residues like histidine or lysine (B10760008), an increase in pH can trigger assembly. mdpi.com

In the context of this compound, the diaminopropionic acid residue offers a site for modification to introduce pH-responsive behavior. While the primary amine is protected by the Fmoc group and the secondary amine is acylated with the palmitoyl chain, the fundamental Dap structure is a precursor that can be integrated into larger peptide sequences containing pH-sensitive amino acids. mdpi.com For example, hydrogels based on Fmoc-functionalized diaminopropionic acid have been shown to exhibit pH-dependent mechanical strength. mdpi.com

Research on Fmoc-dipeptides has demonstrated that the presence of a pH-responsive carboxylic acid group in the side chain can significantly influence gelation efficiency. rsc.orgrsc.org Lowering the pH protonates the carboxylate groups, which enhances the self-assembly and stability of the resulting hydrogel. rsc.org This pH-tunable behavior is critical for applications like controlled drug delivery, where a drug can be encapsulated within the hydrogel matrix and released in response to a specific pH trigger in the target tissue. researchgate.net

The table below details research findings on pH-responsive peptide systems, highlighting the principles applicable to structures like this compound.

| Peptide System | pH-Responsive Moiety | Stimulus (pH Change) | Observed Response | Research Finding |

| Fmoc-dipeptides (e.g., FD, FE) | Carboxylic acid | Decrease from neutral to acidic | Enhanced gelation efficiency | Protonation of carboxylate reduces repulsion, favoring self-assembly into a fibrillar network. rsc.orgrsc.org |

| FHHF-11 | Histidine residues | Increase from pH 6 to 8 | Sol-to-gel transition | Deprotonation of histidine at higher pH reduces electrostatic repulsion, enabling hydrogel formation. mdpi.com |

| MAX1 (β-hairpin peptide) | Lysine and Glutamic acid | Decrease to acidic or increase in ionic strength | Folding and hydrogelation | Neutralization of charged residues screens electrostatic repulsion, allowing the peptide to adopt a self-assembling conformation. frontiersin.org |

| Fmoc-Dap based hydrogels | Diaminopropionic acid | pH variation | Change in mechanical strength | The ionization state of groups within the hydrogel network affects the overall stiffness and stability of the material. mdpi.com |

Iv. Contributions to Advanced Peptide and Protein Engineering Research

Rational Design and Synthesis of Functionalized Peptides Incorporating Fmoc-L-Dap(Palm)-OH Analogues

The incorporation of this compound and its analogues into peptide sequences is a key strategy for creating molecules with tailored functions. The ability to introduce a lipid chain at a specific position within a peptide allows for the rational design of lipopeptides with programmed structural and interactive properties.

The introduction of modified amino acids is a powerful tool for influencing the secondary and tertiary structure of peptides. The this compound building block contributes to peptide conformation in two significant ways. Firstly, the long, flexible palmitoyl (B13399708) chain introduces a significant hydrophobic element. This can drive the peptide to adopt specific folded structures, particularly in aqueous environments, to shield the lipid tail from the solvent. It can also serve as an anchor to other hydrophobic surfaces, such as lipid membranes or the hydrophobic cores of proteins.

Secondly, the fluorenyl ring of the Fmoc group, while typically removed during synthesis, can itself be used as a structural driver in the final molecule if retained or if similar aromatic moieties are incorporated. The Fmoc group is known to promote self-assembly through intermolecular π-π stacking interactions. researchgate.net This property can be harnessed to create ordered peptide nanostructures, such as fibrils or sheets. The interplay between the hydrophobic collapse driven by the palmitoyl chain and the potential for aromatic stacking interactions allows for the design of peptides with unique and predictable conformational behaviors, which are crucial for their biological function. For instance, manipulating the side chains of diaminopropionic acid has been shown to tune the pH response and hydrogen bonding capabilities of a peptide, thereby altering its functional properties. iris-biotech.de

This compound is an invaluable tool for combinatorial chemistry and the creation of peptide libraries. The diaminopropionic acid scaffold allows for orthogonal protection strategies, where the α-amino group is protected by Fmoc for standard solid-phase peptide synthesis (SPPS), and the β-amino group is acylated with the palmitoyl chain. chemimpex.comcam.ac.uk This methodology can be extended using various analogues of Fmoc-L-Dap-OH to generate diverse libraries of peptidomimetics.

Researchers synthesize libraries where the position and nature of the modification are varied to screen for enhanced activity. For example, Fmoc-L-Dap analogues have been used to create libraries of cyclic antimicrobial peptides and peptidomimetics for gene delivery. mdpi.commdpi-res.com The use of Fmoc-L-Dap(Mtt)-OH, for instance, allows for the selective removal of the Mtt group on-resin to attach other functional molecules, while Fmoc-L-Dap(NBSD)-OH is used to build fluorescent peptide probes. mdpi-res.commedchemexpress.com By substituting these with this compound, a library of lipopeptides can be generated to screen for activities that depend on lipid interactions, such as cell penetration or antimicrobial efficacy.

Table 1: Examples of Fmoc-L-Dap Analogues in Peptide Library and Peptidomimetic Synthesis

| Fmoc-Dap Analogue | Side-Chain Modification | Application in Research | Reference |

|---|---|---|---|

| This compound | Palmitoyl | Creation of lipopeptides for enhanced membrane interaction and cellular uptake. | chemimpex.com |

| Fmoc-L-Dap(Dde)-OH | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Introduction of fluorescent labels at specific sites for uptake studies. | mdpi.com |

| Fmoc-L-Dap(Mtt)-OH | Methyltrityl | Synthesis of peptidomimetics for gene delivery; allows for on-resin modification. | mdpi-res.com |

| Fmoc-L-Dap(NBSD)-OH | 4-nitro-2,1,3-benzoxadiazole | Construction of background-free peptide probes for fluorescence imaging. | medchemexpress.com |

Development of Peptide Sequences Exhibiting Unique Conformational and Structural Properties.

Modulation of Peptide Biophysical Characteristics through this compound Integration

The integration of a palmitoyl group via this compound profoundly alters the biophysical properties of a peptide, particularly its hydrophobicity and self-assembly behavior. These changes are central to enhancing its interaction with biological systems.

A primary application of incorporating this compound into peptides is to enhance their ability to interact with and permeate cell membranes. The 16-carbon palmitoyl tail acts as a hydrophobic anchor, significantly increasing the affinity of the peptide for the lipid bilayer of cell membranes. chemimpex.com This enhanced interaction is a critical feature for the development of cell-penetrating peptides (CPPs) and other therapeutic peptides that need to enter cells to reach their intracellular targets. chemimpex.com

Table 2: Biophysical Techniques for Studying Peptide-Membrane Interactions

| Technique | Information Obtained |

|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics of binding (affinity, enthalpy, entropy). |

| Dynamic Light Scattering (DLS) | Determines the size and aggregation state of peptide-liposome complexes. |

| Fluorescence Spectroscopy | Assesses peptide binding, insertion depth, and membrane perturbation using fluorescent probes. |

| Circular Dichroism (CD) | Analyzes the secondary structure of the peptide upon binding to the membrane. |

Peptides functionalized with this compound possess a strong propensity for self-assembly into ordered supramolecular structures. This behavior is driven by a combination of non-covalent forces. The hydrophobic palmitoyl chains readily associate with one another to minimize contact with water, while the peptide backbones can form hydrogen bonds. researchgate.net

Furthermore, if the Fmoc group is intentionally left on the N-terminus of the peptide, its aromatic fluorenyl ring introduces the possibility of π-π stacking interactions between molecules. researchgate.net This dual-driver system—hydrophobic interactions from the palmitoyl chain and π-π stacking from the Fmoc group—can lead to the formation of highly stable and ordered assemblies like nanofibers, nanotubes, or hydrogels. The formation of these complexes can be studied using techniques such as fluorescence spectroscopy, where the stacking of Fmoc groups leads to a characteristic red-shifted excimer fluorescence. researchgate.net These self-assembled structures are of great interest for applications in biomaterials and drug delivery.

Table 3: Intermolecular Forces in this compound Containing Peptide Assemblies

| Molecular Moiety | Dominant Intermolecular Force | Consequence | Reference |

|---|---|---|---|

| Palmitoyl Chain | Hydrophobic Interactions | Drives aggregation and formation of a hydrophobic core. | chemimpex.com |

| Peptide Backbone | Hydrogen Bonding | Stabilizes secondary structures like β-sheets within the assembly. | researchgate.net |

Investigation of Enhanced Membrane Interaction and Permeability in Model Systems.

Research on Peptide-Based Bioactive Scaffolds

The self-assembling properties of peptides containing this compound make them excellent candidates for the construction of bioactive scaffolds for tissue engineering and regenerative medicine. These scaffolds can mimic the extracellular matrix, providing structural support for cells while also presenting bioactive signals.

By designing a peptide sequence with a known biological function (e.g., a cell adhesion motif like RGD) and incorporating this compound, it is possible to create a molecule that self-assembles into a hydrogel or nanofiber network. researchgate.net In this construct, the palmitoyl and Fmoc groups drive the formation of the scaffold structure, while the bioactive peptide domain is displayed on the surface, where it can interact with cells to promote adhesion, proliferation, or differentiation. Fmoc-amino acid derivatives are recognized as versatile building blocks for such scaffolds. biosynth.com The resulting materials are often biocompatible and biodegradable, making them highly suitable for biomedical applications. Research in this area explores how to control the mechanical properties and biological activity of these scaffolds by tuning the peptide sequence and the conditions of self-assembly. science.gov

Exploration in the Design of Antimicrobial Peptide Analogues for Mechanistic Studies

The challenge in developing new antimicrobial agents lies not only in discovering potent compounds but also in understanding their precise mechanisms of action. The incorporation of lipid moieties via building blocks like this compound is a powerful strategy for creating antimicrobial peptide (AMP) analogues designed for mechanistic investigation. The palmitoyl group provides a hydrophobic anchor that facilitates the peptide's association with and insertion into the lipid bilayers of bacterial membranes, a critical step for the activity of many AMPs.

Research into cyclic hexapeptide analogues has provided significant insights into this process. mdpi.comnih.gov In these studies, various modifications are made to a peptide template to probe structure-activity relationships. mdpi.comnih.gov While these specific studies may use different reporter groups or linkers, the underlying principle is the same: to understand how modifications affect antimicrobial activity and the mechanism of bacterial cell interaction. nih.gov

For instance, to study cellular uptake and membrane permeabilization, fluorescent labels like nitrobenzoxadiazole (NBD) are often attached to the peptide. mdpi.comnih.gov The synthesis of such labeled peptides can utilize derivatives like Fmoc-L-Dap(Dde)-OH, where the Dde protecting group can be selectively removed to allow for the attachment of the NBD fluorophore. mdpi.comnih.gov The resulting peptide, such as the analogue c-KRKW[Dap-NBD]W, allows researchers to visually track the peptide's journey into bacterial cells using techniques like confocal laser scanning microscopy. nih.gov These studies help determine whether a peptide's antimicrobial action is due to membrane disruption or interaction with internal cellular targets. nih.gov

| Peptide Analogue Example | Modification Strategy | Purpose of Modification | Research Finding |

| c-KRKW[Dap-NBD]W | Attachment of NBD fluorophore to the Dap side chain. | To enable fluorescence microscopy for cellular uptake studies. | The modification allowed for tracking the peptide and confirmed its interaction with bacterial cells without causing membrane permeabilization. nih.gov |

| Malacidin A Analogue | Post-synthesis attachment of a lipid tail to the Dap side chain. | To mimic the natural lipopeptide structure and study the role of the lipid in antibiotic activity. | The lipid tail is essential for the molecule's mechanism of action, which involves binding to bacterial membrane components. researchgate.net |

Application in Investigating Fundamental Molecular Recognition Processes

Molecular recognition, the specific interaction between two or more molecules, is a fundamental process that governs nearly all biological functions. ru.nl Peptides are excellent scaffolds for studying these processes due to their structural diversity and synthetic accessibility. The incorporation of a palmitoyl group via this compound provides a well-defined hydrophobic element that can be used to engineer specific molecular recognition events, particularly those involving self-assembly and interactions with lipidic environments.

The principles of how lipidation influences molecular recognition can be seen in studies of self-assembling systems like organogels. For example, research on gelators has utilized the palmitoylated amino acid Fmoc-L-Lys(Palm)-OH, an analogue to this compound. issuu.com In these systems, the long alkyl chain of the palmitoyl group drives the self-assembly of the molecules into fibrous networks through van der Waals interactions, while the amino acid and Fmoc groups participate in hydrogen bonding. issuu.comresearchgate.net This demonstrates how a simple lipid modification can dictate the supramolecular structure and properties of a peptide-based material.

This ability to drive self-aggregation is a key molecular recognition process. Fatty acid amides derived from 2,6-diaminopyridine (B39239) (DAP) have been shown to form stable organogels where the alkyl chains interact via van der Waals forces and the pyridine (B92270) moieties stack through π–π interactions. researchgate.net These organized structures are capable of selectively incorporating guest molecules, such as drugs, showcasing a form of chemical selectivity based on the organized supramolecular aggregate. researchgate.net By analogy, incorporating this compound into a peptide sequence introduces a potent driver for specific intermolecular interactions, allowing researchers to design peptides that can self-assemble into nanostructures or recognize and bind to lipid membrane surfaces with high specificity. This is crucial for engineering peptides that can target specific cell types or act as scaffolds for functional biomaterials. ru.nl

| Compound/System | Key Structural Features | Molecular Recognition Process | Application/Finding |

| Fmoc-L-Lys(Palm)-OH based gelators | Fmoc group (H-bonding), Palmitoyl chain (hydrophobic interactions). | Self-assembly into gel networks driven by hydrogen bonding and van der Waals forces. | Explores pathways for creating self-assembling materials with defined structures. issuu.com |

| DAP-derived fatty acid amides | Diaminopyridine (π–π stacking), Fatty acid chain (van der Waals forces). | Self-aggregation into stable organogels capable of encapsulating guest molecules. | Demonstrates chemical selectivity and potential for drug delivery systems. researchgate.net |

V. Analytical and Characterization Methodologies for Fmoc L Dap Palm Oh and Its Derivatives

Chromatographic Techniques for the Analysis and Isolation of Fmoc-L-Dap(Palm)-OH and its Conjugates

Chromatographic methods are indispensable for the purification and analysis of this compound and peptides incorporating this lipidated amino acid. The inherent hydrophobicity imparted by the palmitoyl (B13399708) chain necessitates specific chromatographic conditions to achieve optimal separation and resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the fractionation of palmitoylated peptides. nih.govportlandpress.com Reversed-phase HPLC (RP-HPLC) is the most common modality used, where the hydrophobic nature of the palmitoyl group leads to strong retention on nonpolar stationary phases, such as C8 and C18 columns. researchgate.netmdpi.com

The significant difference in hydrophobicity between the palmitoylated and non-palmitoylated peptides allows for their effective separation by RP-HPLC. portlandpress.com Elution is typically achieved using a gradient of an organic solvent, like acetonitrile (B52724) or methanol, in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govmdpi.comgoogle.com For instance, a linear gradient of acetonitrile in water with 0.1% TFA can be used to separate peptides, with the more hydrophobic, palmitoylated species eluting at higher organic solvent concentrations. researchgate.netmdpi.com The purity of Fmoc-protected amino acids, including derivatives like this compound, is critical for successful peptide synthesis, with standards often requiring a purity of ≥97% or higher as determined by HPLC. krackeler.comsigmaaldrich.com

The fractionation of complex peptide mixtures, such as those resulting from solid-phase peptide synthesis or enzymatic digestion, relies heavily on HPLC. mdpi.comyale.edu Different column chemistries and elution conditions can be employed to isolate the desired palmitoylated peptide from unreacted starting materials, deletion sequences, or other byproducts. researchgate.netyale.edu For example, a C8, pH-stable HPLC column was used to separate depalmitoylated, monopalmitoylated, and dipalmitoylated forms of a peptide. researchgate.net

Table 1: Representative HPLC Parameters for Palmitoylated Peptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 | researchgate.netmdpi.com |

| Mobile Phase A | 0.1% TFA in deionized water | mdpi.com |

| Mobile Phase B | 0.1% TFA in 80% acetonitrile/water | mdpi.com |

| Gradient | Linear gradient of 5%–95% phase B over 40 min | mdpi.com |

| Flow Rate | 1 mL/min | nih.govgoogle.com |

| Detection | UV at 220 nm or 280 nm | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. chumontreal.qc.caoup.com This combination provides unequivocal confirmation of the molecular weight and identity of this compound and its peptide derivatives. nih.govemerypharma.com

Following separation by the LC system, the eluent is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. oup.com This allows for the precise measurement of the molecular weight of the intact lipidated peptide, confirming the successful incorporation of the this compound residue. nih.govgoogle.com For example, the identity of palmitoylated peptides can be confirmed by the observation of the expected molecular ion peak in the mass spectrum. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and pinpoint the exact location of the palmitoyl modification. nih.govemerypharma.com In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed sequence information, confirming the amino acid composition and the site of lipidation. nih.gov This level of detail is crucial for verifying the structure of synthesized palmitoylated peptides. oup.comemerypharma.com

Table 2: Applications of LC-MS in the Analysis of Lipidated Peptides

| Application | Description | Reference |

|---|---|---|

| Molecular Weight Confirmation | Determines the exact mass of the synthesized peptide, verifying the addition of the palmitoyl group. | nih.govgoogle.com |

| Identity Confirmation | Confirms the amino acid sequence and the presence of the lipid modification. | chumontreal.qc.canih.gov |

| PTM Identification | Identifies various post-translational modifications, including lipidation. | emerypharma.com |

| Sequence Verification | Tandem MS (MS/MS) fragments the peptide to confirm the amino acid sequence and locate the modification. | oup.comnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Fractionation.

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are vital for probing the three-dimensional structure and conformational dynamics of molecules. For this compound and its derivatives, techniques like NMR, CD, and FT-IR spectroscopy provide invaluable insights into their structure at an atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution, three-dimensional structure of molecules in solution. nih.govunitus.it For peptides containing this compound, NMR studies can elucidate the conformation of the peptide backbone, the orientation of the amino acid side chains, and the dynamics of the palmitoyl chain. researchgate.netnih.gov

Proton (¹H) NMR spectra provide information on the chemical environment of each proton in the molecule. chemicalbook.comchemicalbook.com The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in 2D NMR experiments (such as COSY, TOCSY, and NOESY) are used to assign resonances to specific protons and to calculate internuclear distances, which in turn are used to build a structural model of the peptide. nih.govresearchgate.net For example, the characteristic signals of the Fmoc group and the long alkyl chain of the palmitoyl moiety can be readily identified in the ¹H NMR spectrum. chemicalbook.comchemicalbook.com

NMR can also be used to study the interaction of palmitoylated peptides with model membrane systems, such as micelles or bicelles, providing insights into how these molecules insert into and interact with lipid bilayers. nih.govtandfonline.com

Table 3: Typical ¹H NMR Chemical Shifts for Fmoc-Amino Acids (in DMSO-d6)

| Proton Type | Chemical Shift (ppm) | Reference |

|---|---|---|

| Fmoc Aromatic Protons | 7.30 - 7.90 | chemicalbook.comchemicalbook.com |

| Fmoc CH & CH₂ Protons | 4.20 - 4.35 | chemicalbook.comchemicalbook.com |

| α-CH Proton | ~4.0 - 4.3 | chemicalbook.com |

| β-CH₂ Protons | Variable | |

| Palmitoyl (CH₂)n Protons | ~1.25 (broad singlet) | |

| Palmitoyl terminal CH₃ Proton | ~0.85 (triplet) |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. researchgate.netamericanpeptidesociety.org By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information on the proportion of α-helix, β-sheet, and random coil conformations within a peptide. americanpeptidesociety.orgcreative-proteomics.com

The incorporation of a lipid tail like palmitoyl can significantly influence the secondary structure of a peptide, often promoting the formation of α-helical or β-sheet structures, especially in the presence of a membrane-mimicking environment. acs.org Far-UV CD spectra (typically 190-250 nm) are characteristic of the peptide backbone conformation. creative-proteomics.com For example, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm, while β-sheets exhibit a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org

CD spectroscopy is therefore a valuable tool for assessing the conformational changes that occur upon lipidation and for studying how these molecules fold upon interaction with model membranes. unitus.itacs.org

Table 4: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength (nm) of Key Signals | Reference |

|---|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm | americanpeptidesociety.org |

| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm | americanpeptidesociety.org |

| Random Coil | Strong negative band near 200 nm | researchgate.net |

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the secondary structure of peptides by analyzing their vibrational modes. mdpi.comlew.ro The amide I band (1600-1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. alquds.edu

The position of the amide I band can distinguish between different secondary structural elements. For instance, α-helices typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets absorb at lower frequencies, around 1620-1640 cm⁻¹ for intermolecular sheets and also at higher frequencies (~1680-1690 cm⁻¹) for antiparallel β-sheets. nih.govrsc.org

Table 5: Amide I Band Frequencies in FT-IR for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency (cm⁻¹) | Reference |

|---|---|---|

| α-Helix | ~1650 - 1658 | alquds.edu |

| β-Sheet (Antiparallel) | ~1610 - 1640 and ~1670 - 1690 | rsc.org |

| Random Coil | ~1640 - 1650 | rsc.org |

| Carbamate (Fmoc group) | ~1685 - 1690 | nih.gov |

Fluorescence Spectroscopy for Probing Microenvironments and Interactions

Fluorescence spectroscopy is a powerful tool for investigating the formation and properties of supramolecular aggregates, such as those formed by this compound. By using fluorescent probes like Nile Red, researchers can study the hydrophobic microenvironments created during the self-assembly process. nih.gov Nile Red exhibits low fluorescence in polar, aqueous environments but becomes strongly fluorescent when partitioned into nonpolar, hydrophobic domains within structures like micelles or nanofiber cores. nih.gov An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of the probe's incorporation into these hydrophobic regions, signaling the formation of aggregates. nih.gov

This technique can determine the critical micelle concentration (CMC) of amphiphilic molecules. By plotting the fluorescence intensity of the probe against the logarithm of the amphiphile concentration, the CMC can be identified as the point where a sharp increase in intensity occurs. nih.gov Furthermore, the fluorescence properties of the Fmoc group itself can be exploited. researchgate.net The π-π stacking of the fluorenyl moieties during self-assembly often leads to changes in fluorescence emission, providing insights into the aggregation mechanism. researchgate.netresearchgate.net For instance, studies on the co-assembly of Fmoc-amino acids have shown fluorescence enhancement upon the formation of hydrogel networks, which helps to elucidate the self-assembling mechanisms. researchgate.net

Microscopic and Imaging Techniques for Morphological and Nanostructural Studies

Microscopy techniques are indispensable for the direct visualization of the nanostructures formed by the self-assembly of this compound and its derivatives.

Scanning Electron Microscopy (SEM) is widely used to study the nanoarchitecture of hydrogels and other materials derived from self-assembling peptides. rsc.org It provides detailed images of the surface topography, revealing the morphology of the assembled structures, such as nanofibers, ribbons, and porous networks. researchgate.netmdpi.com For instance, Field Emission SEM (FE-SEM) has been used to visualize the entangled nanofibrous networks within hydrogels formed from Fmoc-modified peptides, confirming the presence of fibers with diameters on the nanometer scale. researchgate.net

The preparation of hydrogel samples for SEM analysis is a critical step, as methods like chemical fixation or freezing can introduce artifacts and alter the delicate nanoarchitecture. rsc.org Studies comparing different fixation methods have shown that while some techniques preserve the nanometer-scale features, they can affect the micron-scale architecture, influencing factors like fiber alignment and apparent porosity. rsc.org Hybrid methods, such as high-pressure freezing followed by freeze-substitution without a chemical fixative, have been developed to better preserve the native structure of the hydrogel for SEM imaging. rsc.org

Atomic Force Microscopy (AFM) offers high-resolution imaging of the surface of nanostructures without the need for the harsh sample preparation often required for SEM. It can provide quantitative data on the dimensions of self-assembled structures, such as the height, width, and periodicity of nanofibers. researchgate.net AFM has been instrumental in characterizing the bilayer and tape-like structures formed by self-assembling Fmoc-peptides. researchgate.net This technique allows for the analysis of materials in both air and liquid environments, enabling the study of hydrogel morphology in a hydrated state, which is closer to its native condition.

Scanning Electron Microscopy (SEM) for Visualizing Supramolecular Architectures.

Computational and Molecular Modeling Approaches in Conjunction with Experimental Data

Computational modeling provides a molecular-level understanding that complements experimental findings, offering insights into the dynamics and thermodynamics of self-assembly and molecular interactions.

Molecular Dynamics (MD) simulations are a powerful computational method used to investigate the spontaneous self-assembly of Fmoc-peptide derivatives. jlu.edu.cn By simulating the movement and interaction of each atom over time, MD can reveal the driving forces behind aggregation, such as π-π stacking of Fmoc groups, hydrophobic interactions between the palmitoyl chains, and hydrogen bonding. jlu.edu.cnresearchgate.netresearchgate.net

Simulations can predict the formation of various nanostructures, such as cylindrical micelles, nanofibers, and sheets, which can then be validated by experimental techniques like SEM and AFM. researchgate.netjlu.edu.cnresearchgate.net For example, MD simulations have shown that Fmoc-dipeptides can rapidly self-assemble in aqueous solutions into well-ordered cylindrical nanostructures, with the stacking of Fmoc groups being a major interaction. jlu.edu.cnresearchgate.net These simulations also highlight the role of water molecules in stabilizing the assembled structures through the formation of water bridges. jlu.edu.cnresearchgate.net The choice of force field (e.g., CHARMM, AMBER, OPLS) is critical, as different force fields can yield inconsistent results for peptide simulations. rsc.org

Table 1: Key Findings from Molecular Dynamics (MD) Simulations of Fmoc-Peptide Self-Assembly

| Finding | Description | Significance |

| Primary Driving Force | The π-π stacking between the aromatic Fmoc groups is consistently identified as the major interaction driving the initial self-assembly. jlu.edu.cnresearchgate.net | Explains the strong tendency of Fmoc-peptides to aggregate and form the core of nanostructures. |

| Secondary Interactions | Hydrophobic interactions from alkyl chains (like palmitoyl) and intermolecular hydrogen bonds contribute significantly to the stability and ordering of the final structure. researchgate.netmdpi.com | Determines the specific morphology and packing of the assembled nanostructures. |

| Role of Water | Water molecules can form "water bridges" between peptide molecules, further stabilizing the self-assembled aggregates. jlu.edu.cnresearchgate.net | Highlights that the solvent is not merely a passive medium but an active participant in the assembly process. |

| Predicted Morphologies | Simulations have successfully predicted the formation of well-ordered structures like cylindrical nanofibers and worm-like micelles. jlu.edu.cnresearchgate.net | Provides theoretical validation for morphologies observed experimentally via SEM and AFM. |

| Assembly Pathway | MD can model the rapid aggregation from dispersed monomers into ordered oligomers and then into larger nanofibrils. researchgate.netresearchgate.net | Offers a dynamic view of the self-assembly pathway that is difficult to capture experimentally. |

Computational modeling is crucial for understanding how nanostructures derived from this compound interact with other molecules or "ligands," such as therapeutic agents. These models can predict the binding affinity and orientation of a ligand within the self-assembled peptide matrix. researchgate.net Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to correlate the physicochemical properties of molecules, such as lipophilicity (LogP or LogD), with their binding behavior to macromolecules. researchgate.net

Modeling can elucidate the forces governing the interaction, which may include hydrophobic interactions between the ligand and the palmitoyl chains or aromatic stacking with the Fmoc groups. researchgate.net For instance, in the context of drug delivery, simulations can show how a drug molecule is encapsulated within the hydrophobic core of a nanofiber network. researchgate.net This mechanistic understanding is vital for the rational design of functional biomaterials, such as drug delivery systems where the release of a therapeutic can be predicted based on the modeled interactions. researchgate.net

Vi. Future Directions and Emerging Research Avenues in Fmoc L Dap Palm Oh Chemistry

Innovations in Synthetic Strategies for Novel Fmoc-L-Dap(Palm)-OH Analogues

The core structure of this compound offers a versatile scaffold for chemical modification. Innovations in synthetic chemistry are paving the way for a new generation of analogues with tailored properties. Research is moving beyond the standard palmitoyl (B13399708) chain to explore a diverse range of lipidic moieties and amino acid backbones.

Key research findings indicate that novel lipoamino acids can be prepared by coupling different fatty acids to an amino acid core. nih.gov For instance, strategies involve the synthesis of analogues using fatty acids other than palmitic acid, such as sapienic acid, which can be achieved through methods like the Wittig coupling followed by a Schotten-Baumann reaction to form the N-acyl amino acid conjugate. nih.gov Another approach involves grafting fatty acids, like methyl oleate, onto amino acids using a spacer group such as thioglycolic acid, resulting in derivatives with distinct biological activities. researchgate.net

Enzymatic synthesis is also emerging as a green and efficient alternative to traditional multi-step organic synthesis, which often generates significant byproducts. researchgate.net Furthermore, established solid-phase peptide synthesis (SPPS) techniques are being adapted for the efficient incorporation of these novel analogues into larger peptide structures. nih.gov These methods often utilize an orthogonal protection scheme to prevent undesired side reactions, such as the premature removal of the Fmoc-protecting group by the free amino function of certain residues. researchgate.net

These innovative strategies allow for the fine-tuning of the molecule's amphiphilicity, membrane interaction capabilities, and biological stability, opening up new avenues for creating functionalized biomolecules.

Table 1: Innovative Synthetic Strategies for Lipoamino Acid Analogues

| Synthetic Strategy | Description | Potential Outcome/Advantage | Reference |

| Fatty Acid Variation | Replacing the palmitoyl group with other fatty acids (e.g., stearic acid, oleic acid, sapienic acid). | Alters hydrophobicity, membrane fluidity interaction, and potential for specific biological recognition. | nih.govmdpi.com |

| Spacer Insertion | Introducing a chemical spacer (e.g., thioglycolic acid) between the fatty acid and the amino acid. | Modifies the flexibility and spatial orientation of the lipid tail, potentially influencing biological activity. | researchgate.net |

| Enzymatic Synthesis | Utilizing enzymes (e.g., lipases) in non-conventional solvents like natural deep eutectic solvents (NADESs) to catalyze the acylation. | Offers a more straightforward, efficient, and environmentally friendly synthesis route with fewer byproducts. | researchgate.net |

| Backbone Modification | Altering the L-2,3-diaminopropionic acid core or using different amino acid scaffolds. | Creates fundamentally new analogues with different charge distributions, geometries, and functionalities. | rsc.org |

| Glycosylation | Incorporating a carbohydrate moiety into the lipoamino acid structure to create glycolipids. | Improves solubility in aqueous media and offers the potential to target active glucose transport systems. | ucl.ac.ukresearchgate.net |

Advanced Applications in Engineered Biomaterials and Smart Materials Research

The unique amphipathic nature of this compound, where a hydrophobic lipid tail is combined with a hydrophilic amino acid head, makes it an exceptional component for the bottom-up design of advanced biomaterials. Lipidation is a proven strategy for enhancing the properties of peptides and other biomolecules. researchgate.net

A primary application lies in the development of antimicrobial materials. The conjugation of a lipid moiety to an antimicrobial peptide (AMP) can significantly enhance its bactericidal potency by increasing its affinity for bacterial membranes, leading to membrane disruption and cell lysis. frontiersin.orgmdpi.com Research has shown that double-site lipidation can produce peptide amphiphiles with high activity against multidrug-resistant bacteria, high stability against protease degradation, and low toxicity. frontiersin.org

Furthermore, these lipidated amino acids are crucial for creating "smart" biomaterials capable of self-assembly into well-defined nanostructures such as fibrils, micelles, or vesicles. mdpi.com This self-assembly is driven by non-covalent interactions, which can be precisely controlled by modifying the amino acid sequence or the lipid component. mdpi.com These materials can be designed to respond to specific environmental stimuli (e.g., pH, temperature, enzymes), making them suitable for applications in regenerative medicine, tissue engineering, and drug delivery. mdpi.comrsc.org The incorporation of non-canonical structures, such as lipidated amino acids, into peptides allows for the design of novel molecules with properties that surpass those found in nature. nih.gov

Table 2: Applications of Lipoamino Acids in Biomaterials and Smart Materials

| Application Area | Role of this compound Analogue | Example Research Finding | Reference |

| Antimicrobial Surfaces/Agents | Enhances the membrane-disrupting capabilities of peptides to combat bacteria, including multidrug-resistant strains. | Double-site lipidated peptides show excellent potency against multidrug-resistant bacteria via a membrane damage mechanism. | frontiersin.org |

| Drug Delivery Systems | Facilitates self-assembly into nanocarriers (micelles, vesicles) for encapsulating and delivering therapeutic agents. Improves cellular uptake. | Conjugation of lipoamino acids to poorly absorbed drugs enhances membrane-like character and protects from enzymatic degradation. | ucl.ac.ukresearchgate.net |

| Tissue Engineering Scaffolds | Promotes the self-assembly of peptides into hydrogels that mimic the natural extracellular matrix (ECM), supporting cell growth and differentiation. | Self-assembling peptides can be used to create 3D materials like hydrogelating self-assembly fibres (hSAF). | rsc.org |

| Smart Materials & Biosensors | Acts as a responsive component that can change conformation or assembly state in response to environmental stimuli (e.g., pH, enzymes). | Ionic complementary peptides can be used to modify electrodes for biocompatible biosensing applications. | mdpi.com |

| Cell Membrane Interaction Studies | Serves as a molecular probe to study lipid-protein interactions and membrane dynamics. | Lipidated peptidomimetics can lodge within the plasma membrane and target membrane-associated proteins. | researchgate.net |

Development of Advanced Analytical Tools for Investigating this compound in Complex Biological Systems

Understanding the behavior, distribution, and interactions of this compound and its derivatives within complex biological environments requires a sophisticated analytical toolkit. Significant progress has been made in developing and applying methods that offer high sensitivity, specificity, and structural resolution.

Mass spectrometry (MS)-based proteomics has become a cornerstone for the analysis of protein lipidation. oup.com Techniques such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) and electrospray ionization (ESI) are particularly powerful for the structural elucidation of lipoamino acids in complex mixtures. nih.gov Negative ion mode ESI-MS/MS is often favored as it can yield a few, highly specific fragment ions that are sufficient to characterize both the fatty acid and amino acid components of the molecule. nih.govresearchgate.net

For detailed structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are indispensable. researchgate.netresearchgate.net In addition, thermal analysis techniques like differential scanning calorimetry (DSC) are employed to study the interaction of these amphiphilic molecules with model lipid bilayers, providing insights into their effects on membrane phase transitions. researchgate.netdss.go.th

To overcome the challenge of tracking these molecules in living systems, chemical proteomics approaches are being developed. portlandpress.com These include metabolic tagging, where cells are fed lipid analogues containing "clickable" chemical handles (e.g., alkynes or azides). These tagged molecules are incorporated into proteins and can then be selectively labeled with reporter molecules like biotin (B1667282) (for purification) or fluorophores (for imaging), enabling their identification and quantification from complex cell lysates. oup.comportlandpress.com

Table 3: Advanced Analytical Tools for Lipoamino Acid Characterization

| Analytical Tool | Application for this compound | Key Advantage | Reference |

| LC-HRMS/MS | Identification and structural elucidation of lipoamino acids and their metabolites in complex biological samples. | High sensitivity, specificity, and ability to provide detailed structural information through fragmentation patterns. | nih.govresearchgate.netpnas.org |

| NMR Spectroscopy | Confirms the chemical structure of synthesized analogues and provides information on conformation in solution. | Provides unambiguous structural characterization and atomic-level detail. | researchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Measures the thermotropic effects of the lipoamino acid on model lipid membranes (liposomes). | Offers insights into how the molecule interacts with and perturbs lipid bilayers. | researchgate.netdss.go.thnih.gov |

| Metabolic Tagging with Click Chemistry | Enables the tracking, visualization, and proteome-wide identification of proteins modified with lipid analogues in living cells. | Allows for the study of lipidation in a native biological context with high specificity. | oup.comportlandpress.comresearchgate.net |

| FTIR Spectroscopy | Characterizes the functional groups and secondary structure of lipoamino acid-containing peptides. | Confirms the presence of key chemical bonds and provides information on molecular conformation. | researchgate.netresearchgate.net |

Elaboration of Theoretical Frameworks for Predicting and Understanding this compound Interactions

Alongside experimental advances, the development of robust theoretical and computational models is crucial for accelerating research into this compound and its analogues. These in silico approaches provide a framework for predicting molecular behavior and rationalizing experimental observations, guiding the design of new molecules with desired properties.

Molecular dynamics (MD) simulations have become an invaluable tool for studying lipid-protein interactions at an atomic level. acs.org By simulating the behavior of a lipidated amino acid or peptide within a model cell membrane, researchers can gain detailed insights into how the palmitoyl chain anchors the molecule in the lipid bilayer and how the amino acid portion is presented at the membrane surface. nih.govacs.org An accurate force field, which describes the interactions between all atoms in the system, is essential for the success of these simulations. acs.org

Computational methods are also being developed to predict the affinity of lipidated molecules for specific proteins. researchgate.net Docking algorithms can predict the binding poses of lipoamino acids in the binding sites of proteins, such as human serum albumin, helping to forecast their pharmacokinetic properties. researchgate.net Furthermore, machine learning and structural bioinformatics algorithms are emerging as powerful tools for proteome-wide prediction of lipid-interacting proteins. nih.gov For example, the SLiPP (Structure-based Lipid-interacting Pocket Predictor) algorithm uses features like hydrophobicity to identify protein cavities capable of binding lipids in both experimental and predicted protein structures. nih.gov

These theoretical frameworks are essential for building a comprehensive understanding of the structure-activity relationships that govern the function of lipidated molecules, ultimately enabling the computationally assisted design of novel biomaterials and therapeutics. nih.govresearchgate.net

Table 4: Theoretical and Computational Approaches for Studying Lipoamino Acids

| Theoretical Framework/Tool | Purpose | Predictive Capability | Reference |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of lipoamino acids within a lipid bilayer or interacting with a protein. | Predicts membrane insertion depth, orientation, conformational changes, and specific atomic interactions. | nih.govacs.org |

| Protein-Ligand Docking | To predict the binding mode and affinity of a lipoamino acid to a target protein. | Estimates binding affinity (ΔG) and identifies key interacting amino acid residues in the binding site. | researchgate.net |

| Machine Learning Algorithms (e.g., SLiPP) | To perform proteome-wide screening for potential lipid-binding proteins based on structural features. | Identifies putative lipid-binding pockets in protein structures, accelerating the discovery of new interaction partners. | nih.gov |

| Partition Coefficient Calculation (e.g., Kp) | To quantify the partitioning of the lipoamino acid between an aqueous phase and a lipid phase. | Predicts the molecule's affinity for membranes, which is crucial for bioavailability and cellular uptake. | acs.org |

| Structure-Activity Relationship (SAR) Models | To correlate chemical structure (e.g., fatty acid length, amino acid type) with biological activity. | Guides the rational design of new analogues with enhanced or optimized properties. | mdpi.comnih.gov |

Q & A

Q. What are the recommended storage conditions for Fmoc-L-Dap(Palm)-OH to ensure stability?

this compound should be stored at 2–8°C under inert gas (e.g., argon or nitrogen) to prevent degradation caused by moisture or oxidation. The compound must be kept in a tightly sealed container, and exposure to light should be minimized to avoid photochemical side reactions .

Q. How should researchers handle this compound to minimize risks during peptide synthesis?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols.

- Contamination Control: Use anhydrous solvents (e.g., DMF or DCM) to dissolve the compound and prevent hydrolysis of the Fmoc group .

Q. What purification techniques are effective for this compound after synthesis?

- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane or DCM/methanol for impurities.

- Recrystallization: Optimize solvent systems (e.g., methanol/water) to isolate high-purity crystals.

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Activation Reagents: Use HBTU/HOBt or PyAOP with DIPEA in DMF for efficient amide bond formation.

- Side-Chain Protection: The palmitoyl group does not require additional protection, but ensure the ε-amino group of Dap is selectively deprotected if needed.

- Monitoring: Perform Kaiser tests to verify coupling completion and adjust reaction times (typically 1–2 hours) .

Q. What analytical methods resolve discrepancies in mass spectrometry data for palmitoylated peptides?

- High-Resolution MS (HRMS): Use ESI-TOF or MALDI-TOF to distinguish between palmitoylated peptides and adducts (e.g., sodium or potassium ions).

- Tandem MS (MS/MS): Fragment ions at m/z corresponding to the palmitoyl moiety (C16: m/z 256.24) confirm successful incorporation.

- Contradiction Analysis: If unexpected peaks arise, check for incomplete deprotection or oxidation by rerunning under reducing conditions (e.g., with TCEP) .

Q. What strategies mitigate aggregation of palmitoylated peptides during synthesis?

- Solvent Systems: Incorporate chaotropic agents (e.g., 6 M guanidine HCl) or detergents (e.g., SDS) in the resin-swelling step.

- Temperature Control: Perform couplings at 4°C to reduce hydrophobic interactions.

- Segment Condensation: Synthesize shorter peptide segments and ligate using native chemical ligation (NCL) .

Q. How can environmental impact assessments be conducted for this compound waste?

- Biodegradability: No data exist for palmitoylated compounds, but assume persistence due to the fatty acid chain. Use enzymatic degradation (lipases) for lab-scale waste.

- Disposal Protocols: Neutralize acidic/basic residues before incineration via licensed hazardous waste facilities. Avoid aqueous disposal due to potential bioaccumulation .

Methodological Notes

- Synthetic Challenges: The palmitoyl group’s hydrophobicity complicates solubility; use DMF:DCM (3:1) for dissolution .

- Safety Compliance: While not classified as hazardous, follow GHS guidelines for handling organic solvents and reactive reagents .

- Data Reproducibility: Document batch-specific variations (e.g., water content in solvents) to ensure experimental consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.